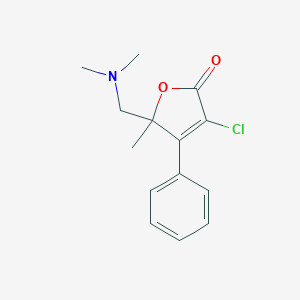
3-Chloro-5-((dimethylamino)methyl)-5-methyl-4-phenyl-2(5H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-((dimethylamino)methyl)-5-methyl-4-phenyl-2(5H)-furanone, also known as MXC, is a synthetic compound that belongs to the class of organochlorine pesticides. It was first synthesized in the 1970s and has been widely used in agriculture as a pesticide. However, due to its potential health and environmental hazards, its use has been restricted in many countries.
Mechanism Of Action
3-Chloro-5-((dimethylamino)methyl)-5-methyl-4-phenyl-2(5H)-furanone acts by binding to estrogen receptors in the body and activating them. This leads to a range of physiological effects, including alterations in gene expression, cell proliferation, and differentiation. It has also been shown to affect the development of reproductive organs and the reproductive cycle in animals.
Biochemical And Physiological Effects
3-Chloro-5-((dimethylamino)methyl)-5-methyl-4-phenyl-2(5H)-furanone has been found to have a range of biochemical and physiological effects in animals. Studies have shown that it can affect the production of hormones such as testosterone and progesterone, as well as alter the levels of enzymes and proteins involved in various metabolic pathways. It has also been shown to have toxic effects on the liver and kidneys.
Advantages And Limitations For Lab Experiments
3-Chloro-5-((dimethylamino)methyl)-5-methyl-4-phenyl-2(5H)-furanone has been used as a tool in laboratory experiments to study the effects of estrogenic compounds on the endocrine system and reproductive health. Its advantages include its ability to mimic the effects of estrogen in the body, allowing researchers to study the mechanisms of estrogen action. However, its use is limited by its potential toxicity and the need for careful handling and disposal.
Future Directions
There are many potential future directions for research on 3-Chloro-5-((dimethylamino)methyl)-5-methyl-4-phenyl-2(5H)-furanone and related compounds. One area of interest is the development of safer and more effective alternatives to 3-Chloro-5-((dimethylamino)methyl)-5-methyl-4-phenyl-2(5H)-furanone for use as pesticides. Another area is the study of the effects of 3-Chloro-5-((dimethylamino)methyl)-5-methyl-4-phenyl-2(5H)-furanone on human health, particularly its potential to disrupt the endocrine system and cause adverse health effects. Further research is also needed to understand the mechanisms of 3-Chloro-5-((dimethylamino)methyl)-5-methyl-4-phenyl-2(5H)-furanone action and its effects on various physiological systems.
Synthesis Methods
3-Chloro-5-((dimethylamino)methyl)-5-methyl-4-phenyl-2(5H)-furanone can be synthesized by the reaction of 3-chloro-4-methylphenyl isocyanate with N,N-dimethylformamide dimethyl acetal in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain 3-Chloro-5-((dimethylamino)methyl)-5-methyl-4-phenyl-2(5H)-furanone.
Scientific Research Applications
3-Chloro-5-((dimethylamino)methyl)-5-methyl-4-phenyl-2(5H)-furanone has been extensively studied for its potential effects on human health and the environment. It has been found to have estrogenic activity, which means that it can mimic the effects of the hormone estrogen in the body. This has led to concerns about its potential to disrupt the endocrine system and cause adverse health effects.
properties
CAS RN |
106609-76-1 |
|---|---|
Product Name |
3-Chloro-5-((dimethylamino)methyl)-5-methyl-4-phenyl-2(5H)-furanone |
Molecular Formula |
C14H16ClNO2 |
Molecular Weight |
265.73 g/mol |
IUPAC Name |
3-chloro-5-[(dimethylamino)methyl]-5-methyl-4-phenylfuran-2-one |
InChI |
InChI=1S/C14H16ClNO2/c1-14(9-16(2)3)11(12(15)13(17)18-14)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI Key |
ODLWXXDTMOWJMA-UHFFFAOYSA-N |
SMILES |
CC1(C(=C(C(=O)O1)Cl)C2=CC=CC=C2)CN(C)C |
Canonical SMILES |
CC1(C(=C(C(=O)O1)Cl)C2=CC=CC=C2)CN(C)C |
synonyms |
3-chloro-5-(dimethylaminomethyl)-5-methyl-4-phenyl-furan-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



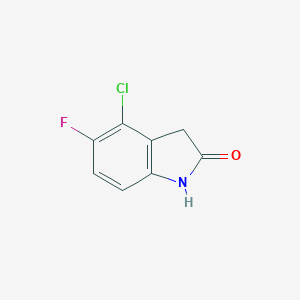
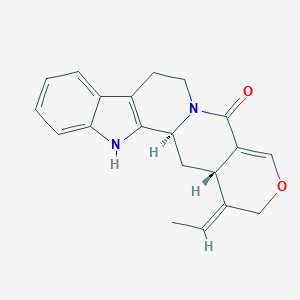
![Erbium tris[bis(trimethylsilyl)amide]](/img/structure/B24557.png)
![4,5-Isobenzofurandiol, 1-[(dimethylamino)methyl]-1,3-dihydro-(9CI)](/img/structure/B24558.png)
![3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid](/img/structure/B24563.png)

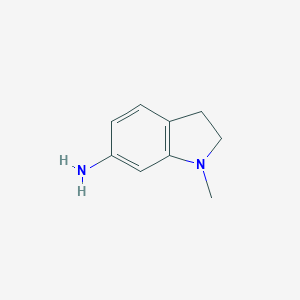
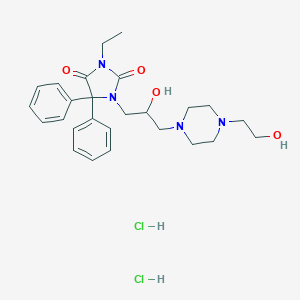
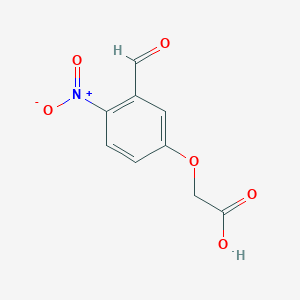
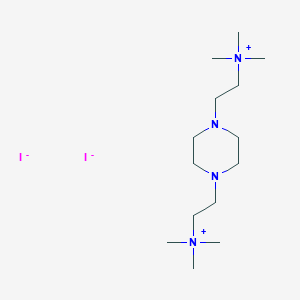
![Thieno[3,2-b]furan, hexahydro-3,3,6,6-tetramethyl-](/img/structure/B24573.png)

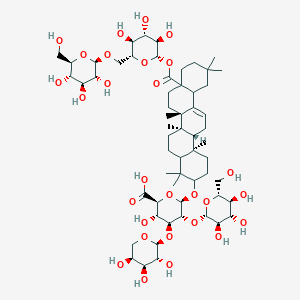
![2-Isopropyloxazolo[4,5-b]pyridine](/img/structure/B24579.png)